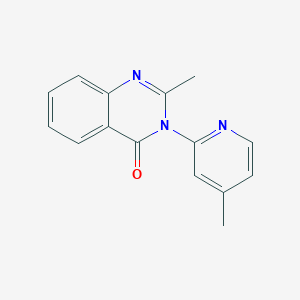![molecular formula C15H15N5O B292949 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B292949.png)
5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPC is a pyrazole-based compound that has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific proteins and enzymes in the body. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the development of Alzheimer's disease and Parkinson's disease, respectively. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has also been found to inhibit the activity of certain proteins, such as p53 and NF-kappaB, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to protect neurons from oxidative stress and neurotoxicity, which are associated with the development of neurodegenerative diseases.
实验室实验的优点和局限性
The use of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile in lab experiments has several advantages, including its high potency, specificity, and selectivity for certain enzymes and proteins. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile is also stable under various conditions, making it suitable for use in a wide range of experiments. However, the use of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile in lab experiments also has limitations, including its potential toxicity and the need for further optimization of its synthesis method.
未来方向
There are several future directions for the study of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile, including the optimization of its synthesis method to produce higher yields of the compound. Further studies are needed to investigate the potential use of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The development of new derivatives of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile with improved properties is also an area of future research. Additionally, the use of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile as a fluorescent probe for the detection of metal ions has potential applications in various fields, including environmental monitoring and biomedical imaging.
合成方法
The synthesis of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile involves the reaction between 4-morpholinylbenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate. This reaction leads to the formation of the intermediate compound, which is then treated with hydrazine hydrate to obtain the final product, 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile. The synthesis method of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been optimized to produce high yields of the compound, which is essential for its use in scientific research.
科学研究应用
5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates, respectively. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
分子式 |
C15H15N5O |
|---|---|
分子量 |
281.31 g/mol |
IUPAC 名称 |
5-[(E)-morpholin-4-ylmethylideneamino]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H15N5O/c16-10-13-11-18-20(14-4-2-1-3-5-14)15(13)17-12-19-6-8-21-9-7-19/h1-5,11-12H,6-9H2/b17-12+ |
InChI 键 |
JNKAEZHVEALICS-SFQUDFHCSA-N |
手性 SMILES |
C1COCCN1/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N |
SMILES |
C1COCCN1C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
规范 SMILES |
C1COCCN1C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)
![11-oxo-5-(2-oxo-2-phenylethyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292876.png)
![3-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B292877.png)
![4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292878.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone](/img/structure/B292880.png)
![9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B292881.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(thien-2-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292890.png)
![1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292891.png)